Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopyrrolidine-1-carboxylate
CAS No.: 2361645-23-8
Cat. No.: VC7668416
Molecular Formula: C11H17ClN2O4S
Molecular Weight: 308.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2361645-23-8 |
|---|---|
| Molecular Formula | C11H17ClN2O4S |
| Molecular Weight | 308.78 |
| IUPAC Name | tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H17ClN2O4S/c1-10(2,3)18-9(15)14-5-4-11(6-13,7-14)8-19(12,16)17/h4-5,7-8H2,1-3H3 |
| Standard InChI Key | YZGWDZTZHHXHIH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)(CS(=O)(=O)Cl)C#N |
Introduction
Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C11H17ClN2O4S and a molecular weight of 308.78 g/mol . This compound is part of a broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals and organic synthesis. The compound's structure includes a pyrrolidine ring, a tert-butyl group, a chlorosulfonylmethyl moiety, and a cyano group, making it a versatile intermediate in the synthesis of more complex molecules.
Spectroscopic Analysis
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural characterization of this compound.
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1H NMR: Typically performed in CDCl3, the spectrum would show signals corresponding to the protons in the pyrrolidine ring, the chlorosulfonylmethyl group, and the tert-butyl group. Specific chemical shifts and coupling constants would depend on the exact structure and conditions.
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13C NMR: This would provide information about the carbon atoms in the molecule, including those in the pyrrolidine ring, the cyano group, and the chlorosulfonylmethyl moiety.
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MS: Mass spectrometry would help confirm the molecular weight and fragmentation pattern of the compound.
Applications and Potential Uses
While specific applications of Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopyrrolidine-1-carboxylate are not well-documented, compounds with similar structures are often used as intermediates in the synthesis of pharmaceuticals, particularly those with potential biological activities such as antibacterial or antiviral properties. The presence of a cyano group and a chlorosulfonylmethyl moiety makes it a versatile building block for further chemical transformations.
Research Findings and Future Directions
Research in the field of sulfonamides and related compounds is ongoing, with a focus on developing new synthetic methods and exploring their biological activities. The use of nitriles, such as the cyano group in this compound, is highlighted in the synthesis of cyclic sulfonamides (sultams), which have shown promise as antibiotics . Future studies could involve investigating the biological activity of Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopyrrolidine-1-carboxylate and its derivatives, as well as optimizing its synthesis for larger-scale production.
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